molecular formula C10H18Cl2N2O B1473409 1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride CAS No. 2098021-90-8

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No. B1473409
CAS RN: 2098021-90-8
M. Wt: 253.17 g/mol
InChI Key: ZQDOKEFQMHGODM-UHFFFAOYSA-N
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Description

Piperidin-4-amine dihydrochloride is a compound that has a molecular weight of 173.08 . It’s a solid substance stored at room temperature under an inert atmosphere .


Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Physical And Chemical Properties Analysis

Piperidin-4-amine dihydrochloride is a solid substance that is stored at room temperature under an inert atmosphere .

Scientific Research Applications

Drug Development

Piperidine derivatives are integral in the design of new pharmaceuticals. They are present in more than twenty classes of drugs, including alkaloids . The furan ring in the compound can potentially be exploited for its reactivity in synthesizing various drug candidates, particularly those targeting neurological disorders due to the structural similarity to neurotransmitters.

Mechanism of Action

While the specific mechanism of action for “1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride” is not available, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

The safety information for Piperidin-4-amine dihydrochloride includes several hazard statements such as H302-H315-H319-H335 and several precautionary statements such as P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

1-(furan-3-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h3,6,8,10H,1-2,4-5,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDOKEFQMHGODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=COC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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